2-(Butylamino)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(butylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-11-9-8(10(13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSDYBCHSQWCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460851 | |
| Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74611-53-3 | |
| Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-(Butylamino)nicotinic Acid
The formation of this compound hinges on the reaction between a pyridine (B92270) precursor, typically activated with a leaving group at the 2-position, and butylamine (B146782).
The most conventional and well-established method for synthesizing this compound is through the direct amination of 2-chloronicotinic acid. This reaction is a nucleophilic aromatic substitution (SNAr) where the amino group of butylamine displaces the chloride atom on the pyridine ring. The carboxylic acid group at the 3-position of the ring acts as an activating group, facilitating the nucleophilic attack by stabilizing the intermediate through resonance, known as a Meisenheimer complex. d-nb.info
Traditionally, this synthesis requires forcing conditions. For instance, one established procedure involves heating a mixture of 2-chloronicotinic acid and butylamine at reflux for an extended period, often up to two days, to achieve the desired product. researchgate.net While effective, the harsh conditions and long reaction times have prompted the development of more efficient protocols. researchgate.net The general reaction is also applicable for creating a variety of 2-(arylamino)nicotinic acid derivatives by substituting butylamine with various aniline (B41778) derivatives. d-nb.info
To overcome the limitations of conventional heating, microwave-assisted synthesis has emerged as a powerful tool for preparing 2-aminonicotinic acids, including the butylamino derivative. researchgate.netdntb.gov.ua This technique significantly reduces reaction times from days to hours or even minutes. researchgate.net Research has shown that reacting 2-chloronicotinic acid with a range of aliphatic amines, anilines, and benzylamines under microwave irradiation can produce the corresponding 2-aminonicotinic acids in moderate to high yields. researchgate.net
Optimal conditions for these reactions were identified through systematic investigation. For the synthesis of a range of 2-aminonicotinic acids, the best results were often obtained when using water as the solvent, with three equivalents of the respective amine and three equivalents of a non-nucleophilic base, diisopropylethylamine (DIPEA). The reaction mixture is heated to 200°C for 2 hours in a sealed vessel under microwave irradiation. researchgate.net
| Amine | Product | Yield (%) |
|---|---|---|
| Cyclopropylamine | 2-(Cyclopropylamino)nicotinic acid | 75 |
| Cyclopentylamine (B150401) | 2-(Cyclopentylamino)nicotinic acid | 85 |
| Aniline | 2-(Phenylamino)nicotinic acid | 81 |
| 4-Fluoroaniline | 2-(4-Fluorophenylamino)nicotinic acid | 98 |
| Benzylamine | 2-(Benzylamino)nicotinic acid | 90 |
Derivative Synthesis Strategies
The scaffold of this compound offers several avenues for creating a diverse range of derivatives through functionalization of its core components.
The nicotinic acid portion of the molecule can be chemically modified to introduce new functional groups. Transition-metal-catalyzed C-H functionalization represents a modern approach to modify the pyridine ring. beilstein-journals.org For example, palladium-catalyzed arylation can introduce aryl groups at the C4 or C5 positions of the nicotinic acid core, using an amide as a directing group. beilstein-journals.org While not performed on this compound itself, these methods demonstrate the potential for late-stage functionalization of the pyridine ring system. beilstein-journals.org Another strategy involves the modification at the 6-position of the ring, where (thio)ether functionalities have been introduced in related nicotinic acid derivatives. unimi.it
The butylamino side chain can be readily varied by employing different primary or secondary amines in the initial synthesis with 2-chloronicotinic acid. This strategy is fundamental to creating libraries of compounds with diverse substituents on the nitrogen atom. For example, in the synthesis of analogues of other bioactive molecules, various amines such as cyclopentylamine and piperidine (B6355638) have been used to replace the original amino group, leading to new chemical entities with different properties. nih.gov The microwave-assisted protocol is particularly well-suited for this approach, allowing for the rapid synthesis of a wide array of N-substituted 2-aminonicotinic acids by simply changing the amine reactant. researchgate.net
Role in Complex Chemical Synthesis
The strategic positioning of functional groups in this compound makes it a valuable intermediate in the synthesis of more elaborate molecules, including polycyclic systems and other structurally diverse chemical entities.
Intermediate in Polycyclic System Formation (e.g., 1,8-Naphthyridine (B1210474) Ring)
A significant application of this compound is its role as a key intermediate in the synthesis of the 1,8-naphthyridine ring system. researchgate.net This bicyclic heterocycle is a core structure in many biologically active compounds. For instance, this compound is a documented intermediate in the preparation of the 1,8-naphthyridine core of SMP-797, an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) with potential applications in treating hypercholesterolemia and atherosclerosis. researchgate.net
The formation of the 1,8-naphthyridine ring from 2-aminonicotinic acid derivatives can be achieved through various synthetic strategies. One common approach is the Friedländer annulation, which involves the condensation of a 2-amino-3-carbonyl pyridine derivative with a compound containing a reactive methylene (B1212753) group. nih.govnih.gov In the case of this compound, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or ester, to facilitate the cyclization reaction.
Another method involves the cyclization of 2-aminonicotinic acids with reagents like ethyl acetoacetate (B1235776) or diethyl malonate under various conditions to yield substituted 1,8-naphthyridin-2-ones. researchgate.net Microwave-assisted synthesis has also been employed to prepare 2-aminonicotinic acids, including the butylamino derivative, by reacting 2-chloronicotinic acid with the corresponding amine. researchgate.net This method offers a more efficient route to these important precursors.
Table 1: Synthetic Routes to 1,8-Naphthyridine Derivatives from 2-Aminonicotinic Acid Precursors
| Starting Material | Reagent(s) | Product Type | Reference |
| 2-Aminonicotinic acid | Ethyl acetoacetate | 4-Methyl-1,8-naphthyridin-2-one | researchgate.net |
| 2-Aminonicotinic acid | Diethyl malonate | 4-Hydroxy-1,8-naphthyridin-2-one | researchgate.net |
| 2-Chloronicotinic acid | Butylamine (microwave) | This compound | researchgate.net |
| 2-Amino-3-pyridinecarboxaldehyde | α-Methylene carbonyl compounds | Substituted 1,8-naphthyridines | nih.gov |
Precursor to Structurally Diverse Chemical Entities
Beyond its role in forming 1,8-naphthyridines, this compound and its analogs serve as precursors to a wide array of other chemical structures. Its utility as a building block is evident in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.
For example, derivatives of 2-alkylamino-1,8-naphthyridine-3-carboxylic acids, synthesized from 2-aminonicotinic acid, have been investigated as positive inotropic agents, which affect myocardial contractility. nih.gov The synthesis of these compounds often involves multiple steps, starting from the transformation of 2-aminonicotinic acid. nih.gov
Furthermore, 2-amino-N-phenyl nicotinamides, which can be derived from 2-aminonicotinic acids, have been reported as potent inhibitors of kinase insert-domain-containing receptor (Kdr), a target relevant to cancer therapy. researchgate.net The synthesis of methyl 6-(butylamino)-5-cyano-2-methylnicotinate, a related structure, serves as a precursor for bioactive molecules, including enzyme inhibitors and potential anticancer agents. vulcanchem.com In a different application, 1,8-naphthyridine derivatives synthesized via the Friedländer reaction have been used to create ionic liquid corrosion inhibitors. nih.gov
The versatility of this compound as a precursor is also demonstrated in the synthesis of polyfunctionalized furyl nicotinamides through multicomponent reactions. thieme-connect.com Radical cyclization of related N-phenylnicotinamide derivatives has been used to produce complex polycyclic structures like dibenzonaphthyridines. scirp.org
Mechanistic Investigations of Synthetic Pathways
The synthetic transformations involving this compound and its analogs proceed through various reaction mechanisms. The Friedländer synthesis of 1,8-naphthyridines, for instance, is a well-established reaction that generally proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration. nih.gov
More specific mechanistic studies have been conducted on the cyclization of aminonicotinic acid derivatives. A notable example is the chemoselective cyclization of certain 2-aminonicotinic acid derivatives to form 1,8-naphthyridin-2-ones. Research in this area has proposed a potential intramolecular azadiene-ketene electrocyclization reaction mechanism. acs.orgresearchgate.net This pathway involves the in-situ formation of a ketene (B1206846) intermediate which then undergoes an electrocyclization with the pyridine ring acting as an azadiene, followed by tautomerization to yield the final product.
The formation of Schiff bases from 2-aminonicotinic acid with aldehydes is another fundamental transformation. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then dehydrates, often under acidic or basic catalysis, to form the C=N double bond of the Schiff base. chemsociety.org.ng
Advanced Structural Elucidation and Solid State Characterization
Spectroscopic Analysis Techniques
Spectroscopic analysis is fundamental to the characterization of 2-(butylamino)nicotinic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer a non-destructive means to probe the molecular structure. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be accurately predicted based on the known effects of its constituent functional groups—a carboxylic acid, a secondary amine, a butyl group, and a pyridine (B92270) ring.
NMR spectroscopy is an unparalleled tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete picture of the atomic arrangement can be constructed.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the butyl group, the aromatic protons on the pyridine ring, and the labile protons of the amine and carboxylic acid groups.
The protons of the n-butyl group would present a clear spin system:
A triplet for the terminal methyl (–CH₃) group, coupled to the adjacent methylene (B1212753) group.
A sextet (or multiplet) for the subsequent methylene (–CH₂–) group, coupled to the five neighboring protons of the methyl and methylene groups.
A quintet (or multiplet) for the next methylene (–CH₂–) group, coupled to the four adjacent methylene protons.
A triplet for the methylene group directly attached to the nitrogen (–NH–CH₂–), coupled to the two protons of the adjacent methylene group.
The pyridine ring will show signals in the aromatic region, with their chemical shifts and multiplicities determined by their positions relative to the electron-withdrawing carboxylic acid group and the electron-donating amino group. The labile protons of the N-H and O-H groups are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (–COOH) | 12.0 - 13.0 | Broad Singlet | 1H |
| Pyridine Ring (H6) | ~8.5 | Doublet of Doublets | 1H |
| Pyridine Ring (H4) | ~8.0 | Doublet of Doublets | 1H |
| Pyridine Ring (H5) | ~6.7 | Doublet of Doublets | 1H |
| Amine (–NH–) | 5.0 - 7.0 | Broad Singlet | 1H |
| Butyl (–NH–CH₂ –) | ~3.4 | Triplet | 2H |
| Butyl (–CH₂ –CH₂CH₃) | ~1.6 | Multiplet | 2H |
| Butyl (–CH₂–CH₂ –CH₃) | ~1.4 | Multiplet | 2H |
Note: Predicted values are based on standard functional group ranges and data from similar structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield. The carbons of the pyridine ring appear in the aromatic region, while the four carbons of the butyl group are found in the aliphatic (upfield) region.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C =O) | 165 - 175 |
| Pyridine Ring (C2 - attached to N) | 155 - 165 |
| Pyridine Ring (C6) | 150 - 155 |
| Pyridine Ring (C4) | 135 - 145 |
| Pyridine Ring (C3 - attached to COOH) | 115 - 125 |
| Pyridine Ring (C5) | 105 - 115 |
| Butyl (–NH–C H₂–) | 40 - 50 |
| Butyl (–C H₂–CH₂CH₃) | 30 - 35 |
| Butyl (–CH₂–C H₂–CH₃) | 18 - 25 |
Note: Predicted values are based on standard functional group ranges and data from similar structures. Actual experimental values may vary.
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), are essential for unambiguously assigning proton signals by revealing their coupling relationships. A COSY spectrum is a 2D plot that shows correlations between protons that are scalar-coupled, typically through two or three bonds. researchgate.net
For this compound, a ¹H-¹H COSY experiment would be expected to show:
Strong cross-peaks connecting all adjacent protons within the butyl group's spin system. For instance, the methyl triplet at ~0.9 ppm would show a correlation to the multiplet at ~1.4 ppm, which in turn would correlate to the multiplet at ~1.6 ppm, and so on up the chain. This provides definitive evidence for the structure of the alkyl substituent. researchgate.netscielo.org.mx
Cross-peaks in the aromatic region, connecting adjacent protons on the pyridine ring (e.g., H4 with H5, and H5 with H6). These correlations are crucial for assigning the specific positions of the aromatic protons. scielo.org.mxscience.gov
This technique allows for the assembly of molecular fragments, confirming the connectivity that is inferred from one-dimensional spectra. researchgate.net
In modern structural analysis, computational methods are frequently used alongside experimental work. The Gauge-Including Atomic Orbital (GIAO) method is a robust quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be predicted. tandfonline.comacs.org This method, often employed within a Density Functional Theory (DFT) framework, can provide highly accurate predictions of both ¹H and ¹³C NMR spectra. researchgate.net
The process involves:
Optimizing the molecular geometry of this compound using a selected level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)).
Performing a GIAO calculation on the optimized structure to compute the isotropic shielding values for each nucleus.
Converting the calculated shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org
These predicted spectra can be invaluable for assigning complex experimental spectra or for distinguishing between possible isomers. The accuracy of GIAO-based predictions has been shown to be very high, often yielding excellent correlation with experimental data for a wide range of organic molecules, including nicotinic acid derivatives.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
Carboxylic Acid Group: This group gives rise to two very prominent signals: a very broad O–H stretching band, typically in the 3300-2500 cm⁻¹ region, which often overlaps with C-H stretching signals, and a strong, sharp C=O (carbonyl) stretching band between 1760-1690 cm⁻¹.
Secondary Amine: A moderate N–H stretching vibration is expected to appear in the 3500-3300 cm⁻¹ range.
Aromatic Ring: C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1600-1450 cm⁻¹ region. Aromatic C–H stretching vibrations are usually seen just above 3000 cm⁻¹.
Alkyl Group: Aliphatic C–H stretching vibrations from the butyl group are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
The combination of these characteristic bands provides a unique "fingerprint" for the molecule, confirming the presence of its key functional components.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N–H Stretch | Secondary Amine | 3500 - 3300 | Medium |
| O–H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |
| Aromatic C–H Stretch | Pyridine Ring | 3100 - 3000 | Medium-Weak |
| Aliphatic C–H Stretch | Butyl Group | 2960 - 2850 | Strong |
| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong |
| C=C and C=N Stretches | Pyridine Ring | 1600 - 1450 | Medium |
| C–O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |
Note: Predicted ranges are based on standard functional group absorption data.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FT-IR spectrum of nicotinic acid and its derivatives reveals characteristic vibrational peaks. For instance, in nicotinic acid, C-H stretching vibrations are typically observed in the range of 3071-2808 cm⁻¹. omicsonline.orgresearchgate.net The asymmetric and symmetric stretching of the C=O in the carboxyl group (COO-) appear at approximately 1696-1710 cm⁻¹ and 1323 cm⁻¹, respectively. omicsonline.org The C=C and C=N stretching vibrations within the pyridine ring are found around 1596 cm⁻¹ and 1417 cm⁻¹, respectively. omicsonline.org Furthermore, C-N stretching is assigned to the peak around 1301 cm⁻¹, and C-O stretching of the carboxyl group is observed near 1186 cm⁻¹. omicsonline.org
In derivatives like this compound, the presence of the butylamino group introduces additional characteristic peaks. The N-H stretching vibrations from the secondary amine would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the butyl group would also contribute to the spectrum in the 2850-2960 cm⁻¹ range.
Table 1: Characteristic FT-IR Vibrational Peaks for Nicotinic Acid Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C-H Stretching (Aromatic) | 3071-2808 | omicsonline.orgresearchgate.net |
| C-H Stretching (Aliphatic) | 2850-2960 | |
| N-H Stretching | 3300-3500 | |
| C=O Asymmetric Stretching (Carboxyl) | 1696-1710 | omicsonline.org |
| C=C Stretching (Aromatic) | 1596 | omicsonline.org |
| C=N Symmetric Stretching (Aromatic) | 1417 | omicsonline.org |
| C=O Symmetric Stretching (Carboxyl) | 1323 | omicsonline.org |
| C-N Stretching | 1301 | omicsonline.org |
| C-O Stretching (Carboxyl) | 1186 | omicsonline.org |
Vibrational Frequency Assignments
Vibrational frequency assignments are determined by correlating the experimental FT-IR and Raman spectra with theoretical calculations, often employing Density Functional Theory (DFT). researchgate.netresearchgate.net For nicotinic acid, extensive studies have assigned the observed spectral bands to specific vibrational modes of the molecule. jocpr.com These assignments are crucial for a precise understanding of the molecular structure and bonding. jocpr.com The vibrational frequencies are calculated for an optimized molecular geometry, and the assignments are made by comparing the calculated and experimental values. jocpr.com
For example, the stretching vibration of the C-Cl bond in chloro-substituted nicotinic acid derivatives is typically found in the 580-730 cm⁻¹ region. researchgate.net The exact position of the bands can be influenced by the molecular environment and intermolecular interactions. researchgate.net
Potential Energy Distribution (PED) Studies
Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed description of the vibrational modes. researchgate.netresearchgate.net It quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. researchgate.net This allows for a more definitive assignment of the spectral bands, especially in complex molecules where vibrational modes can be coupled. researchgate.net For instance, a PED study can confirm that a band at a certain frequency is predominantly due to C=O stretching, with minor contributions from C-C stretching or C-C-O bending. DFT calculations are commonly used to compute the PED for molecules like nicotinic acid derivatives. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mt.com The UV-Vis spectrum of nicotinic acid and its derivatives is characterized by absorption bands that arise from π→π* and n→π* transitions within the pyridine ring and the carboxyl group. dergipark.org.tr The solvent can influence the position and intensity of these absorption bands. For nicotinic acid, the spectrum typically shows strong absorption in the UV region. researchgate.net The introduction of a butylamino group at the 2-position is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) due to the electronic effects of the amino group on the pyridine ring. nih.gov
Table 2: UV-Vis Absorption Data for Nicotinic Acid
| Solvent | λmax (nm) | Reference |
| Water | ~263 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can also be used to elucidate its structure by analyzing fragmentation patterns. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. For this compound (C₁₀H₁₄N₂O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. One study on a related compound, 2-(2-(Butylamino)benzoyl)nicotinic acid, reported a calculated m/z for the protonated molecule [M+H]⁺ of 299.1390, with the found value being 299.1388, demonstrating the high accuracy of this technique. rsc.org This level of precision is crucial for confirming the chemical formula of newly synthesized compounds. rsc.orgresearchgate.net
Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule. springernature.comresearchgate.net For this compound, the fragmentation would likely involve the loss of the butyl group, decarboxylation (loss of CO₂), and cleavage of the pyridine ring. In the analysis of nicotinic acid itself, a common fragmentation pathway involves the transition of the protonated molecular ion at m/z 124 to a fragment ion at m/z 80. nih.gov The fragmentation of the butylamino side chain would produce characteristic losses that help to confirm its structure and point of attachment to the nicotinic acid core.
Computational Chemistry and Theoretical Investigations of 2 Butylamino Nicotinic Acid and Analogs
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 2-(Butylamino)nicotinic acid. DFT calculations are often employed to determine optimized geometries, vibrational frequencies, and various electronic properties that govern the molecule's reactivity.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing nitrogen and oxygen, a combination of Becke's three-parameter hybrid functional (B3LYP) with the 6-311++G(d,p) basis set is a widely accepted and robust choice.
B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange energy, which improves the description of electronic exchange and correlation effects. It provides a good balance between computational cost and accuracy for a wide range of chemical systems.
6-311++G(d,p) Basis Set: This is a Pople-style, split-valence triple-zeta basis set. The "6-311" indicates that each core atomic orbital is described by a single basis function (a contraction of 6 primitive Gaussian functions), and each valence atomic orbital is described by three basis functions (contractions of 3, 1, and 1 primitive Gaussians).
The "++ " symbols signify the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or weak, long-range interactions.
The "(d,p) " notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for greater flexibility in describing the shape of atomic orbitals, which is essential for accurately modeling chemical bonds and anisotropic charge distributions.
This combination has been shown to yield reliable results for the geometry and electronic properties of nicotinic acid derivatives and other similar molecules researchgate.netresearchgate.net.
Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.
The process begins with an initial guess of the molecular structure. The DFT algorithm then iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point is reached. To ensure the identified structure is a true minimum (and not a saddle point or transition state), frequency calculations are performed. A stable structure will have no imaginary frequencies.
Conformational analysis for this compound would involve exploring the rotational freedom around several key single bonds:
The C-N bond connecting the butyl group to the pyridine (B92270) ring.
The C-C bond linking the carboxylic acid group to the ring.
The various C-C bonds within the flexible butyl chain.
By systematically rotating these bonds and performing geometry optimization for each starting conformation, a potential energy surface can be mapped to identify the global minimum energy conformer, which represents the most populated structure at equilibrium.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties wikipedia.org. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule youtube.comlibretexts.org.
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO: This orbital acts as an electron acceptor jocpr.com. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO jocpr.com. Conversely, a small gap indicates that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the butylamino group, reflecting its nucleophilic character. The LUMO is likely distributed over the pyridine ring and the electron-withdrawing carboxylic acid group, which represents the molecule's electrophilic sites.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.75 | LUMO-HOMO energy difference, indicating chemical stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior mdpi.com. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface wuxiapptec.com.
The map is color-coded to identify different regions of electrostatic potential:
Red/Orange/Yellow: These colors indicate regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen researchgate.netjocpr.com. For this compound, these regions would be concentrated around the carbonyl oxygen of the carboxylic acid and the nitrogen atom of the pyridine ring.
Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid and the hydrogens attached to the nitrogen of the amino group are expected to be the most positive regions jocpr.com.
Green: This color represents areas of neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species researchgate.net.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals uni-muenchen.de. This analysis is used to investigate intramolecular interactions, such as charge delocalization and hyperconjugation nih.gov.
A key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory frontiersin.org. A higher E(2) value indicates a stronger interaction and greater electron delocalization.
For this compound, significant interactions would be expected, such as:
Delocalization of the lone pair (LP) of the amino nitrogen into the antibonding π* orbitals of the pyridine ring.
Interactions between the lone pairs of the carbonyl oxygen and the adjacent C-C and C-O antibonding orbitals.
Table 2: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) Namino | π* (Cring-Cring) | 25.5 | n → π |
| LP (2) Ocarbonyl | σ (C-Cring) | 5.8 | n → σ |
| π (Cring-Cring) | π (C=O) | 18.2 | π → π* |
Reactivity and Interaction Mechanism Studies (Computational)
Computational studies are crucial for understanding the reactivity and interaction mechanisms of molecules. Methods based on Density Functional Theory (DFT) are commonly employed to elucidate these properties.
Local Reactivity Descriptors
Local reactivity descriptors, such as Fukui functions and dual descriptors, are derived from conceptual DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These calculations provide valuable insights into a molecule's chemical behavior.
A comprehensive search of scientific databases yielded no specific studies calculating or analyzing the local reactivity descriptors for this compound. Therefore, no data on the Fukui functions or other local reactivity indicators for this specific compound can be presented.
Theoretical Determination of Dissociation Constants (pKa) and Protonation Mechanisms
Theoretical calculations can predict the dissociation constant (pKa) of a molecule, offering insight into its behavior in different pH environments. These studies often involve calculating the Gibbs free energy of the protonated and deprotonated species in a solvent continuum model. Understanding the protonation mechanism is key to predicting how the molecule will interact in biological and chemical systems.
While theoretical pKa determination is a common computational practice, no published studies were found that specifically detail the theoretical pKa values or protonation mechanisms for this compound.
Molecular Modeling of Intermolecular Interactions (Excluding Biological Target Specificity)
Molecular modeling techniques are used to study non-covalent interactions, such as hydrogen bonding and van der Waals forces, between molecules. This is fundamental for understanding the physical properties of a substance, including its crystal structure and behavior in solution. Such studies often analyze dimer interactions or larger molecular clusters to understand aggregation and self-assembly.
No specific molecular modeling studies detailing the intermolecular interaction energies or geometries for this compound have been identified in the public domain. Research on related molecules, such as 2-phenylamino nicotinic acid, has explored intermolecular interactions in the amorphous state, but this data cannot be extrapolated to the butylamino derivative.
Optical and Electronic Properties (Theoretical Characterization)
Theoretical methods are instrumental in characterizing the optical and electronic properties of molecules, predicting how they interact with light.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a standard quantum chemical method used to calculate the excited states of molecules. It allows for the theoretical prediction of electronic absorption (UV-Vis) and emission spectra, providing information about the wavelengths of light a molecule will absorb and emit.
No published research was found that applies TD-DFT methods to calculate the absorption and emission spectra of this compound.
Structure Property Relationships Chemically Driven
Influence of Butylamino Substitution on Chemical Reactivity Profiles
The chemical reactivity of 2-(Butylamino)nicotinic acid is significantly influenced by the electronic effects of the butylamino substituent on the pyridine (B92270) ring. Compared to the parent compound, nicotinic acid, the introduction of the butylamino group at the C2 position fundamentally alters the electron density distribution and, consequently, the reactivity of both the aromatic ring and the carboxylic acid group.
The butylamino group (-NH-C₄H₉) acts as a powerful electron-donating group (EDG) through resonance (mesomeric effect). The lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions (C4 and C6) relative to the substituent. This increased nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted pyridine, which is generally unreactive towards EAS due to the electron-withdrawing nature of the ring nitrogen. pearson.comuoanbar.edu.iq
Conversely, the electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic substitution, especially at the C2 and C4 positions. uoanbar.edu.iq The presence of the electron-donating amino group at the C2 position counteracts this effect to some degree, making nucleophilic attack at this position less favorable than in a pyridine ring substituted with an electron-withdrawing group.
Furthermore, the electron-donating nature of the butylamino group influences the acidity of the carboxylic acid at the C3 position. By donating electron density to the ring, the butylamino group slightly destabilizes the carboxylate anion (the conjugate base), making the carboxylic acid group less acidic than that of unsubstituted nicotinic acid.
Correlation Between Structural Features and Spectroscopic Signatures
The spectroscopic profile of this compound is a direct reflection of its molecular structure. Each functional group provides characteristic signals in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), allowing for detailed structural elucidation.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show several key absorption bands. The carboxylic acid O-H bond will produce a very broad absorption in the 2500–3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgmit.edu The N-H bond of the secondary amine will exhibit a distinct, medium-intensity stretch around 3300–3500 cm⁻¹. specac.com The spectrum will also feature a strong, sharp absorption for the carbonyl (C=O) stretch of the carboxylic acid, typically appearing between 1690 and 1760 cm⁻¹. mit.edu Other significant peaks will include C-H stretches from the butyl group and the aromatic ring just below 3000 cm⁻¹, C=C and C=N stretches of the pyridine ring in the 1550-1700 cm⁻¹ region, and C-N stretching absorptions. specac.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the protons of the butyl group will appear in the upfield region (approx. 0.9-3.5 ppm). The aromatic protons on the pyridine ring will be shifted due to the influence of both the electron-donating amino group and the electron-withdrawing carboxylic acid group. Compared to nicotinic acid, where protons are significantly downfield, the protons on the this compound ring are expected to be shifted slightly upfield due to the electron-donating effect of the amino group. stackexchange.com The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically above 12 ppm. libretexts.org The N-H proton will also appear as a broad signal.
In ¹³C NMR, the carbonyl carbon of the carboxylic acid would be the most downfield signal (165-185 ppm). libretexts.org The carbons of the pyridine ring will have distinct chemical shifts influenced by the attached groups, and the four distinct carbons of the butyl chain will appear in the upfield region of the spectrum.
Mass Spectrometry (MS): The mass spectrum, under electron ionization (EI), would show a molecular ion peak corresponding to the compound's molecular weight. A key fragmentation pattern for amines is the α-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken. libretexts.org This would lead to the loss of a propyl radical (•C₃H₇) from the butyl group, resulting in a significant fragment ion. Fragmentation of the carboxylic acid group is also common, with potential losses of •OH (M-17) or •COOH (M-45). libretexts.org
| Spectroscopy Type | Structural Feature | Expected Signature / Observation |
|---|---|---|
| Infrared (IR) | Carboxylic Acid O-H | Very broad peak, ~2500-3300 cm⁻¹ |
| Amine N-H | Medium, sharp peak, ~3300-3500 cm⁻¹ | |
| Carbonyl C=O | Strong, sharp peak, ~1690-1760 cm⁻¹ | |
| Aromatic C=C / C=N | Peaks in the ~1550-1700 cm⁻¹ region | |
| Alkyl C-H | Stretches just below 3000 cm⁻¹ | |
| ¹H NMR | Carboxylic Acid -COOH | Broad singlet, >12 ppm |
| Aromatic -CH | Multiplets in the ~7-9 ppm region | |
| Amine -NH- | Broad singlet, variable shift | |
| Butyl Group -CH₂, -CH₃ | Signals in the ~0.9-3.5 ppm region | |
| Mass Spectrometry (MS) | α-Cleavage of Butyl Group | Loss of propyl radical (M-43) |
| Carboxyl Group Loss | Loss of •OH (M-17) or •COOH (M-45) |
Relationships Between Molecular Structure and Calculated Electronic Properties
Computational studies, such as those using Density Functional Theory (DFT), provide insight into the electronic properties of molecules like this compound. The molecular structure directly dictates properties like the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO).
The combination of an electron-donating butylamino group and the inherently electron-withdrawing pyridine ring and carboxylic acid group creates a significant molecular dipole moment. A molecular electrostatic potential (MEP) map would show negative potential (red/yellow) concentrated around the electronegative oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. jocpr.com Conversely, positive potential (blue) would be located around the acidic and amine hydrogens, indicating sites for nucleophilic interaction. jocpr.com
The frontier molecular orbitals are key to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The electron-donating butylamino group is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to nicotinic acid. ijret.org This is consistent with its enhanced reactivity towards electrophiles. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net The introduction of the amino group, an activating group, is expected to decrease the HOMO-LUMO gap compared to the parent nicotinic acid, signifying increased polarizability and chemical reactivity. ijret.orgekb.eg
| Electronic Property | Influence of Structural Features | Predicted Outcome |
|---|---|---|
| Electron Density | -NHR group donates electrons to the pyridine ring. | Increased electron density on the ring, especially at C4 and C6. |
| HOMO Energy | Electron-donating group destabilizes the HOMO. | Higher HOMO energy level than nicotinic acid. |
| LUMO Energy | Less predictable, but influenced by the entire conjugated system. | May be slightly lowered or remain similar. |
| HOMO-LUMO Gap | Higher HOMO energy leads to a smaller energy gap. | Smaller gap than nicotinic acid, indicating higher reactivity. ekb.eg |
| Molecular Electrostatic Potential (MEP) | Electronegative O and N atoms vs. electropositive H atoms. | Negative potential on O/N atoms, positive potential on acidic/amine protons. jocpr.com |
Understanding Chemical Reactivity based on Structural Variations
The chemical reactivity of this compound can be rationalized by considering the interplay of its functional groups, as informed by the electronic and structural properties discussed previously.
Reactivity of the Pyridine Ring : The butylamino group is an activating group for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation, which are extremely difficult on nicotinic acid itself, would be expected to proceed under milder conditions and be directed to the C4 and C6 positions. The increased electron density at these positions, as predicted by resonance and electronic property calculations, makes them the primary sites for electrophilic attack.
Acidity of the Carboxylic Acid : As noted in section 5.1, the electron-donating effect of the butylamino group decreases the acidity of the carboxylic acid. Any structural variation that enhances the electron-donating ability (e.g., replacing butyl with a more electron-releasing group) would further decrease acidity. Conversely, replacing the butylamino group with an electron-withdrawing group would increase the acidity of the carboxylic acid relative to nicotinic acid.
Nucleophilicity of the Amino Group : The nitrogen of the butylamino group is nucleophilic. It can participate in reactions such as alkylation or acylation. However, its nucleophilicity is somewhat tempered by the delocalization of its lone pair into the aromatic ring.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-(Butylamino)nicotinic acid?
- Synthesis : A standard approach involves reacting nicotinic acid derivatives with butylamine under controlled conditions. For example, analogous compounds (e.g., 2-(Benzylcarbamoyl)nicotinic acid) are synthesized using solvent-based reactions (e.g., tetrahydrofuran) with stepwise reagent addition and temperature control (≤303 K) to optimize yield .
- Characterization : Include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. For new compounds, provide full spectral data and elemental analysis to establish identity and purity .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection. Respiratory protection may be required if airborne particles are generated .
- First Aid : For skin contact, wash with soap and water. For inhalation, move to fresh air and seek medical attention. Detailed protocols are outlined in safety data sheets (SDS), emphasizing proper storage (stable under recommended conditions) and avoidance of incompatible materials .
Q. How can researchers confirm the purity of this compound in experimental settings?
- Use HPLC with UV detection at 254 nm to quantify impurities. Compare retention times against certified reference standards. For solid-phase characterization, perform melting point analysis (e.g., mp 295–297°C for structurally related 2-Aminonicotinic acid) and X-ray crystallography for crystalline derivatives .
Advanced Research Questions
Q. How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?
- Cross-validate data using multiple techniques (e.g., NMR, FTIR, and X-ray diffraction). For instance, hydrogen bonding patterns observed in X-ray structures (e.g., N–H···O interactions in 2-(Benzylcarbamoyl)nicotinic acid) can clarify ambiguities in NMR assignments .
- Consult standardization guidelines for nucleic acid and small-molecule analysis to ensure reproducibility, such as those from the Minimum Information for Biological and Biomedical Investigations (MIBBI) framework .
Q. What experimental design considerations are critical for assessing the biological activity of this compound?
- Dose-Response Studies : Use a range of concentrations (e.g., 1–100 µM) in cell-based assays, with positive and negative controls. For enzyme inhibition studies, include kinetic assays (e.g., NAD biosynthesis pathways, as seen in nicotinic acid derivatives) .
- Data Reporting : Follow guidelines for transparency, including raw data deposition in public repositories and detailed descriptions of statistical methods (e.g., ANOVA for inter-group comparisons) .
Q. How can computational modeling complement experimental studies of this compound?
- Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to explore binding interactions with biological targets (e.g., NAD-related enzymes) . Validate models with experimental data, such as crystallographic bond lengths and angles .
Q. What strategies are effective for analyzing hydrogen-bonding interactions in this compound crystals?
- Use single-crystal X-ray diffraction to determine intermolecular distances and angles. For example, in related compounds, N–H···O bonds form supramolecular chains along specific crystallographic axes, which can be visualized using software like Mercury . Pair this with Hirshfeld surface analysis to quantify interaction contributions .
Methodological Best Practices
Q. How should researchers document experimental procedures for reproducibility?
- Detailed Protocols : Include step-by-step synthesis, purification (e.g., recrystallization in ethanol), and characterization methods. For complex steps, provide video supplements or flowcharts .
- Supporting Information : Deposit raw spectral data, crystallographic files (CIF), and assay datasets in open-access platforms. Reference these in the main text using hyperlinks .
Q. What are the ethical guidelines for citing prior work on nicotinic acid derivatives?
- Cite original publications for known compounds (e.g., nicotinic acid mononucleotide biosynthesis pathways) and avoid "citation stacking." Use tools like Crossref to ensure accurate referencing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
